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Pentafluorophenyl isothiocyanate

Cat. No.: B025198
CAS No.: 35923-79-6
M. Wt: 225.14 g/mol
InChI Key: NGNKMRBGZPDABE-UHFFFAOYSA-N
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Description

Structural and Chemical Context within Fluorinated Organosulfur Compounds

Pentafluorophenyl isothiocyanate, with the chemical formula C₇F₅NS, is a member of the broad class of fluorinated organosulfur compounds. sigmaaldrich.comnist.gov These are organic molecules that contain both fluorine atoms and at least one carbon-sulfur bond. The structure of this compound is characterized by a phenyl ring where all five hydrogen atoms have been substituted with fluorine atoms, and an isothiocyanate (–N=C=S) group is attached to the remaining carbon.

Significance of the Pentafluorophenyl Moiety in Chemical Reactivity and Applications

The pentafluorophenyl (PFP) moiety (C₆F₅) is the key to the compound's enhanced reactivity and utility in specialized applications. numberanalytics.com The five fluorine atoms act as powerful electron-withdrawing groups, which significantly reduces the electron density of the aromatic ring. numberanalytics.com This has several important consequences for the isothiocyanate functional group.

The primary role of the PFP group is to activate the isothiocyanate carbon towards nucleophilic attack. The strong inductive effect of the fluorinated ring makes the central carbon of the –N=C=S group more electrophilic and, therefore, more susceptible to reaction with nucleophiles such as primary amines. This enhanced reactivity allows for chemical transformations to occur under mild conditions.

Furthermore, the pentafluorophenyl group is known to be a good leaving group in nucleophilic aromatic substitution reactions. nih.gov While the isothiocyanate group is the primary site of reaction for bioconjugation, the stability of the resulting pentafluorophenyl-substituted thiourea (B124793) linkage is a critical feature. In related compounds, such as PFP esters, the pentafluorophenoxy group is an excellent leaving group that facilitates the formation of amide bonds with high efficiency, a principle that underscores the utility of the PFP moiety in activation chemistry. wikipedia.orghighfine.com This high reactivity makes PFP-containing reagents, including the isothiocyanate, valuable in fields like peptide synthesis and the labeling of biomolecules. nih.govwikipedia.org

Historical Development and Evolution of Research on this compound

The study of isothiocyanates as a chemical class has a long history, with research into their synthesis spanning nearly a century. nih.gov Early and common synthetic methods involved the reaction of primary amines with reagents like thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts formed in situ. nih.gov These foundational methods paved the way for the creation of a wide variety of isothiocyanates with diverse structures. chemrxiv.org

The development of pentafluorophenyl chemistry, in particular, began around the mid-20th century. numberanalytics.com Initially, the unique properties of perfluorinated aromatic compounds led to their investigation for applications in materials science and pharmaceuticals. numberanalytics.com Researchers soon recognized the value of the PFP group for influencing reaction selectivity and efficiency. numberanalytics.com

A key moment in the application of PFP chemistry to bioconjugation was the demonstration by Atherton and Sheppard in 1985 of using PFP esters of amino acids for solid-phase peptide synthesis. nih.gov This work highlighted the PFP group's ability to create highly reactive intermediates suitable for forming stable bonds under controlled conditions. The evolution of research into this compound followed this trend, leveraging the established reactivity of the isothiocyanate group with the potent activating and stabilizing properties of the PFP moiety. This has made it a reagent of interest for creating specialized polymers and for the selective modification of amines in complex chemical environments.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇F₅NS sigmaaldrich.comnist.gov
Molecular Weight 225.14 g/mol sigmaaldrich.com
CAS Number 35923-79-6 sigmaaldrich.comnist.gov
Appearance Liquid sigmaaldrich.com
Boiling Point 38-39 °C at 0.2 mmHg; 72-73 °C at 3 mmHg nist.govsigmaaldrich.com
Density 1.594 g/mL at 20 °C sigmaaldrich.com

| Refractive Index | n20/D 1.540 | sigmaaldrich.com |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Phenyl isothiocyanate
Carbon disulfide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7F5NS B025198 Pentafluorophenyl isothiocyanate CAS No. 35923-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNKMRBGZPDABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189489
Record name Pentafluorophenylisothiocyanate
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Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35923-79-6
Record name Pentafluorophenylisothiocyanate
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URL https://commonchemistry.cas.org/detail?cas_rn=35923-79-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenylisothiocyanate
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Record name Pentafluorophenylisothiocyanate
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Record name Perfluorophenyl isothiocyanate
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Synthetic Methodologies and Process Optimization

Thiophosgene-Mediated Synthesis from Pentafluoroaniline

The reaction of primary amines with thiophosgene (B130339) is a classic and widely used method for the synthesis of isothiocyanates. nih.gov In the case of pentafluorophenyl isothiocyanate, pentafluoroaniline serves as the primary amine.

Reaction Mechanisms and Intermediates (e.g., Nucleophilic Substitution)

The synthesis of this compound from pentafluoroaniline and thiophosgene proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine (pentafluoroaniline) on the electrophilic carbon atom of thiophosgene (CSCl₂).

C₆F₅NH₂ + CSCl₂ → C₆F₅N=C=S + 2HCl

The formation of an intermediate dithiocarbamate (B8719985) salt is a common feature in many isothiocyanate syntheses, which is then decomposed to the isothiocyanate. nih.govnih.gov

Experimental Protocols and Reagent Considerations

To ensure the successful synthesis of this compound, several experimental factors must be carefully managed. The reaction is highly sensitive to moisture, making the use of anhydrous conditions paramount. orgsyn.org This involves drying all glassware and using anhydrous solvents.

Furthermore, the reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with atmospheric components. orgsyn.orgrsc.org The reagents, particularly thiophosgene, are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Byproduct Formation and Neutralization Strategies

A significant byproduct of this reaction is hydrogen chloride (HCl) gas. researchgate.net The formation of HCl can affect the reaction equilibrium and potentially lead to the degradation of the desired product. To mitigate this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed.

Triethylamine (Et₃N) is a commonly used base for this purpose. It reacts with HCl to form triethylammonium (B8662869) chloride, a salt that is typically insoluble in the organic solvents used for the reaction and can be easily removed by filtration. The neutralization reaction is as follows:

HCl + (C₂H₅)₃N → (C₂H₅)₃NH⁺Cl⁻

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for an efficient and stable process.

Temperature plays a critical role in the synthesis of isothiocyanates. While some isothiocyanate syntheses can be performed at room temperature, others may require heating to proceed at a reasonable rate. nih.govresearchgate.net However, excessive heat can lead to the decomposition of the product or the formation of unwanted byproducts. For the synthesis of this compound, careful temperature control is necessary to maximize the yield while maintaining the stability of the product.

The choice of solvent is another critical factor that can significantly influence the outcome of the reaction. The solvent must be able to dissolve the reactants to ensure a homogeneous reaction mixture, which facilitates efficient interaction between the reacting molecules. nih.gov

Commonly used solvents for this type of reaction include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). rsc.orgnih.govsigmaaldrich.com Dichloromethane is a nonpolar aprotic solvent that is effective for many organic reactions. sigmaaldrich.com Tetrahydrofuran, a polar aprotic solvent, is also widely used and can be a suitable alternative. nih.gov The selection of the solvent can impact reaction rates and, in some cases, the product distribution. The properties of these solvents are summarized in the table below.

SolventFormulaBoiling Point (°C)PolarityKey Characteristics
Dichloromethane (DCM)CH₂Cl₂39.6Nonpolar AproticGood solvent for many organic compounds, volatile. sigmaaldrich.comsigmaaldrich.com
Tetrahydrofuran (THF)C₄H₈O66Polar AproticCan dissolve a wide range of polar and nonpolar compounds. sigmaaldrich.comnih.gov

Research has shown that greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are being explored as replacements for traditional solvents like THF and DCM in various chemical processes, offering environmental and safety benefits. sigmaaldrich.comsigmaaldrich.comnih.gov

Catalytic Additives (e.g., Lewis Acids like ZnCl₂)

The traditional synthesis of isothiocyanates often involves the use of a primary amine and carbon disulfide, which form a dithiocarbamate salt intermediate. The subsequent decomposition of this salt to the isothiocyanate can be facilitated by various reagents. The use of catalytic additives, particularly Lewis acids like zinc chloride (ZnCl₂), can play a crucial role in promoting this transformation.

Lewis acids can activate the dithiocarbamate intermediate, making it more susceptible to the elimination of hydrogen sulfide (B99878) and subsequent formation of the isothiocyanate. While specific literature detailing the use of ZnCl₂ exclusively for this compound is not abundant, the general principle applies to the synthesis of aryl isothiocyanates. The pentafluorophenyl group's strong electron-withdrawing nature influences the reactivity of the precursor amine, pentafluoroaniline, potentially requiring optimized catalytic conditions.

Table 1: Potential Role of Lewis Acid Catalysis in Isothiocyanate Synthesis

Catalyst TypeProposed Mechanism of ActionPotential Advantages in Synthesis
Lewis Acid (e.g., ZnCl₂)Coordination to the sulfur atoms of the dithiocarbamate intermediate, weakening the C-S bonds and facilitating the elimination of H₂S.Increased reaction rates, potentially lower reaction temperatures, and improved yields by minimizing side reactions.

Research in this area focuses on screening various Lewis acids and optimizing reaction parameters such as solvent, temperature, and catalyst loading to achieve high yields and purity for electron-deficient aromatic isothiocyanates like the pentafluorophenyl derivative.

Alternative Synthetic Routes

Beyond traditional methods, several alternative synthetic routes for preparing isothiocyanates, including this compound, have been explored. These methods often offer advantages in terms of safety, efficiency, and applicability to different synthetic strategies, such as solid-phase synthesis.

1,1'-Thiocarbonyldiimidazole (TCDI) Method

A prominent alternative to methods involving toxic reagents like thiophosgene is the use of 1,1'-Thiocarbonyldiimidazole (TCDI). wikipedia.orgchemicalbook.com This commercially available reagent reacts with primary amines to form isothiocyanates under mild conditions. rsc.org The reaction proceeds via the formation of an intermediate thiocarbamoyl imidazole (B134444), which then eliminates imidazole to yield the desired isothiocyanate. wikipedia.orglibretexts.org

The general procedure involves dissolving the primary amine, in this case, pentafluoroaniline, in a suitable solvent like dichloromethane or tetrahydrofuran, followed by the addition of TCDI. rsc.orglibretexts.org The reaction is typically stirred at room temperature. The imidazole groups on TCDI are readily displaced, making it a safer and more manageable thiocarbonylating agent compared to thiophosgene. wikipedia.orgchemicalbook.com

Table 2: Comparison of TCDI Method with Traditional Thiophosgene Method

Feature1,1'-Thiocarbonyldiimidazole (TCDI) MethodThiophosgene Method
Reagent Safety Solid, relatively stable, and less hazardous. wikipedia.orgchemicalbook.comHighly toxic and volatile liquid.
Reaction Conditions Typically mild (room temperature). rsc.orgOften requires careful handling and controlled addition.
Byproducts Imidazole, which is generally easy to remove. libretexts.orgHydrochloric acid, requiring a base to neutralize.
Applicability Broad, including synthesis of thioamides and thiocarbamates. wikipedia.orgEffective but limited by the hazardous nature of the reagent.

Solid-Phase Synthesis Approaches for Immobilization and Recycling

Solid-phase synthesis offers significant advantages for creating libraries of compounds and for simplifying purification by allowing reagents and byproducts to be washed away from the resin-bound product. For isothiocyanate chemistry, a resin-bound version of the reagent can be employed.

For instance, a trityl isothiocyanate resin can be prepared from a commercially available trityl chloride resin. nih.govresearchgate.net This functionalized resin serves as a solid-phase platform. While this specific resin generates a trityl-based product, the principle can be extended to immobilize the pentafluorophenyl moiety. An immobilized pentafluoroaniline on a suitable resin could be converted to the isothiocyanate on-resin, or a resin could be functionalized with a reagent that releases this compound. This approach is particularly valuable for combinatorial chemistry applications where diverse molecules are synthesized in parallel. nih.gov The key advantage is the potential for automation and the ease of purification.

Photocatalyzed Reactions

Photocatalysis represents a green and efficient approach to chemical synthesis, utilizing light to drive reactions. Recent research has demonstrated the synthesis of both aliphatic and aromatic isothiocyanates through photocatalyzed reactions of amines with carbon disulfide. organic-chemistry.org This method is noted for being mild and efficient.

In a typical setup, the reaction would involve pentafluoroaniline and carbon disulfide in the presence of a suitable photocatalyst. Upon irradiation with visible light, the photocatalyst would initiate a radical pathway leading to the formation of the isothiocyanate. While specific studies on the photocatalyzed synthesis of this compound are emerging, the generation of radicals from photocatalysts to drive oxidative reactions has been established. mdpi.com This approach avoids the need for harsh reagents and high temperatures.

Electrochemical Methods

Electrochemical synthesis provides a powerful and environmentally friendly alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents. A practical and high-yielding electrochemical method for preparing both aliphatic and aromatic isothiocyanates from an amine and carbon disulfide has been developed. organic-chemistry.org This method is notable for being mild and proceeding without the need for a supporting electrolyte.

The application of electrochemistry to pentafluorophenyl compounds has also been demonstrated in the synthesis of pentafluorophenyl esters. nih.gov This suggests the feasibility of an electrochemical approach for this compound, where an electrochemical cell would be used to oxidize the in-situ formed dithiocarbamate from pentafluoroaniline and carbon disulfide, leading to the isothiocyanate product.

Table 3: Overview of Emerging Alternative Synthetic Routes

MethodPrinciplePotential Advantages
Photocatalysis Use of light and a photocatalyst to drive the reaction between an amine and a sulfur source. organic-chemistry.orgMild conditions, high efficiency, and use of a renewable energy source.
Electrochemistry Anodic oxidation of a dithiocarbamate intermediate to form the isothiocyanate. organic-chemistry.orgAvoids toxic reagents, high yields, mild conditions, and often no need for a supporting electrolyte. organic-chemistry.org
Biocatalysis Use of enzymes, such as peroxidases, to catalyze the formation of the isothiocyanate or its precursors. mdpi.comnih.govHigh selectivity, mild reaction conditions (pH, temperature), and environmentally benign.

Biocatalytic Routes (e.g., Fungal Peroxidases)

Biocatalysis, the use of natural catalysts like enzymes, is a rapidly growing field in chemical synthesis due to its high selectivity and environmentally friendly nature. mdpi.com Fungal peroxidases, particularly unspecific peroxygenases (UPOs), are versatile enzymes that can catalyze a wide range of oxidative reactions, mimicking the function of cytochrome P450 enzymes. nih.gov

While direct biocatalytic synthesis of this compound has not been extensively reported, the potential exists. Fungi are known to possess a vast array of oxidative enzymes. mdpi.comresearchgate.net A hypothetical biocatalytic route could involve the enzymatic oxidation of a suitable precursor. For example, a fungal peroxidase could potentially catalyze the conversion of a dithiocarbamate formed from pentafluoroaniline. These enzymes operate in aqueous solutions under mild pH and temperature conditions, offering a green alternative to conventional chemical synthesis. The successful use of UPOs in synthesizing complex metabolites highlights their potential for challenging chemical transformations. nih.gov

Synthesis from Thiocarbamoyl Fluorides

The synthesis of isothiocyanates from primary amines can proceed through the formation of a thiocarbamoyl fluoride (B91410) intermediate. While the direct synthesis of this compound from a pentafluorophenyl-substituted thiocarbamoyl fluoride is a plausible route, much of the available research focuses on the broader context of isothiocyanate synthesis from primary amines using various thiocarbonyl transfer reagents. These reactions generally involve the conversion of the primary amine, in this case, pentafluorophenylamine, into a reactive intermediate that subsequently eliminates a leaving group to form the isothiocyanate.

The general principle often involves the reaction of a primary amine with a thiocarbonyl source to form a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate. nih.govnih.gov Alternative methods have been developed to avoid the use of highly toxic reagents like thiophosgene. rsc.org

Purification and Characterization Techniques in Synthesis

The purity of this compound is crucial for its subsequent applications. Therefore, robust purification and characterization techniques are integral to its synthesis.

Distillation (e.g., Short-Path Vacuum Distillation)

Distillation is a key technique for purifying liquid isothiocyanates like this compound. Given the compound's boiling point, vacuum distillation is often employed to prevent thermal decomposition. sigmaaldrich.com Short-path vacuum distillation is particularly advantageous as it minimizes the distance the distillate has to travel, thereby reducing sample loss and allowing for purification at lower temperatures. This is critical for thermally sensitive compounds. The process involves heating the crude liquid under reduced pressure, causing the desired compound to vaporize and then condense on a cooled surface, separating it from non-volatile impurities. For isocyanates, which can be reactive, maintaining appropriate vacuum levels and temperatures is essential to achieve high purity without inducing unwanted side reactions. nih.gov

Recrystallization

For solid isothiocyanates or impurities that are solid at room temperature, recrystallization is an effective purification method. google.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. youtube.com The purified crystals can then be collected by filtration. The choice of solvent is critical for successful recrystallization. youtube.com

Chromatographic Monitoring (e.g., TLC, GC)

Chromatographic techniques are indispensable for monitoring the progress of the synthesis and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A small amount of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The separation of components is visualized, often under UV light, allowing for a quick assessment of the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. mdpi.comnih.gov

Gas Chromatography (GC): GC is a powerful technique for both qualitative and quantitative analysis of volatile compounds like this compound. sigmaaldrich.comsigmaaldrich.com The sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column provides a signal for each component, resulting in a chromatogram that can be used to determine the purity of the sample and quantify the amount of this compound present. nih.govchromatographyonline.com

Industrial Scale-Up and Flow Chemistry Innovations

The transition from laboratory-scale synthesis to industrial production presents several challenges, including safety, efficiency, and cost-effectiveness. Modern approaches are addressing these challenges through innovative technologies.

Real-Time Quality Control (e.g., Inline GC-MS)

The integration of Process Analytical Technology (PAT) has become a cornerstone in modern chemical manufacturing, aiming to enhance process understanding and control. mt.comsigmaaldrich.com For the synthesis of specialty chemicals like this compound, real-time quality control is paramount to ensure high purity and yield. Inline Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful PAT tool for this purpose, offering continuous monitoring of the reaction progress. hidenanalytical.comazom.comamericanpharmaceuticalreview.com

Gas chromatography coupled with mass spectrometry is widely regarded as a "gold standard" for the identification and quantification of volatile and semi-volatile compounds. azom.comflir.com Its application in an inline capacity allows for the direct analysis of the reaction mixture at various time points without manual sampling, thereby providing a dynamic profile of the synthesis. hidenanalytical.comazom.com This real-time data enables immediate adjustments to process parameters, such as temperature, pressure, or reactant addition rates, to maintain optimal reaction conditions.

In the context of this compound synthesis, which often involves the reaction of pentafluoroaniline with a thiocarbonylating agent, inline GC-MS can monitor the depletion of starting materials and the formation of the desired isothiocyanate product. Furthermore, it can detect the emergence of any impurities or by-products in real-time. The high sensitivity and selectivity of MS allow for the precise identification of these species, even at trace levels. americanpharmaceuticalreview.com

The successful implementation of inline GC-MS for real-time quality control in the synthesis of fluorinated compounds hinges on several factors. nih.govnih.govresearchgate.net The GC column must be capable of separating the highly reactive and polar compounds often present in the reaction mixture. researchgate.net Additionally, the mass spectrometer's scan speed must be sufficient to capture the transient nature of reaction intermediates and by-products. hidenanalytical.com Modern GC-MS instruments are equipped with features that address these challenges, such as high-speed scanning and a variety of ionization techniques to suit different analytes. hidenanalytical.comjeol.com

The data generated from inline GC-MS can be used to create detailed reaction kinetic models. These models are invaluable for process optimization, enabling the identification of critical process parameters that have the most significant impact on product quality and yield. The table below illustrates the type of data that can be obtained from inline GC-MS monitoring of a hypothetical this compound synthesis.

Table 1: Inline GC-MS Monitoring of this compound Synthesis

Reaction Time (minutes)Pentafluoroaniline (Relative Area %)This compound (Relative Area %)By-product A (Relative Area %)
098.50.50.1
1575.223.80.5
3045.153.21.1
4515.882.11.5
602.395.51.8
75<0.197.22.0
90<0.197.12.1

This table is interactive. Users can sort the data by clicking on the column headers.

The data in Table 1 clearly shows the consumption of the starting material, pentafluoroaniline, and the concurrent formation of the product, this compound. It also tracks the level of a key by-product, allowing for the determination of the optimal reaction endpoint to maximize product purity.

Furthermore, the detailed information provided by the mass spectrometer can be used to identify unknown impurities, aiding in the troubleshooting of the synthetic process. The following table provides an example of the mass spectral data that would be used for compound identification.

Table 2: Mass Spectral Data for Key Compounds

CompoundRetention Time (min)Key Mass-to-Charge Ratios (m/z)
Pentafluoroaniline5.2183, 164, 136
This compound8.7225, 196, 169
By-product A10.1257, 228, 201

This table is interactive. Users can sort the data by clicking on the column headers.

By continuously monitoring the reaction with inline GC-MS, manufacturers can ensure that the synthesis of this compound proceeds as expected, leading to a consistent and high-quality product. This approach not only improves process efficiency but also minimizes the potential for batch failures and the generation of waste.

Electrophilicity of the Isothiocyanate Group Enhanced by the Pentafluorophenyl Moiety

The isothiocyanate group (-N=C=S) is inherently electrophilic at the central carbon atom. This electrophilicity is substantially increased in this compound due to the presence of the pentafluorophenyl ring. The five fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the aromatic ring. This effect is relayed to the isothiocyanate group, further polarizing the C=S and N=C bonds and increasing the positive charge density on the central carbon atom. This heightened electrophilicity makes this compound a potent reagent for reactions with nucleophiles. The electrophilic carbon atom in the isothiocyanate group readily reacts with various nucleophiles, such as those containing hydroxyl, amino, or thiol groups. mdpi.com

Nucleophilic Addition Reactions

The enhanced electrophilicity of this compound facilitates a range of nucleophilic addition reactions, leading to the formation of diverse products.

This compound readily reacts with primary and secondary amines to yield the corresponding thiourea (B124793) derivatives. grafiati.com The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This type of reaction is a common method for synthesizing thioureas. researchgate.net The reaction's efficiency can be influenced by the nature of the amine; for instance, less nucleophilic amines like diphenylamine (B1679370) react selectively to form the thiourea adduct. grafiati.com In some cases, the reaction of isothiocyanates with primary amines can lead to the formation of isothiocyanates through an intermediate dithiocarbamate salt, which then decomposes. organic-chemistry.org

Reactant 1Reactant 2Product
This compoundPrimary AmineN-Pentafluorophenyl-N'-alkyl/aryl-thiourea
This compoundSecondary AmineN-Pentafluorophenyl-N',N'-dialkyl/diaryl-thiourea

This table illustrates the general reaction products of this compound with primary and secondary amines.

The reaction of isothiocyanates with alcohols leads to the formation of O-alkyl thiocarbamates. nih.gov This nucleophilic addition involves the oxygen atom of the alcohol attacking the central carbon of the isothiocyanate. The reaction of this compound with methanol, for example, exclusively yields the corresponding O-methyl monothiocarbamate. grafiati.com The formation of thiocarbamates from isothiocyanates and alcohols often requires a base to facilitate the reaction. beilstein-journals.org

Reactant 1Reactant 2Product
This compoundAlcohol (e.g., Methanol)O-Alkyl N-pentafluorophenyl thiocarbamate

This table shows the general product from the reaction of this compound with an alcohol.

Isothiocyanates, including this compound, react with thiols to form dithiocarbamates. mdpi.comresearchgate.net This reaction involves the nucleophilic attack of the thiol's sulfur atom on the electrophilic carbon of the isothiocyanate group. The reaction is reversible and can be influenced by pH, with dithiocarbamate formation favored under less alkaline conditions (pH 6-8). researchgate.netnih.gov The high nucleophilicity of the thiolate anion contributes to the efficiency of this reaction. bham.ac.uk

Reactant 1Reactant 2Product
This compoundThiolDithiocarbamate

This table indicates the product of the reaction between this compound and a thiol.

Cyclization Reactions

This compound is utilized in a modified Edman degradation procedure for the quantification of hemoglobin adducts. sigmaaldrich.com In this procedure, it reacts with N-alkylated valine residues. The resulting adduct undergoes cyclization to form a phenylthiohydantoin derivative, which can then be analyzed. sigmaaldrich.com This cyclization is a key step in the analytical method for monitoring in vivo exposure to certain electrophiles. sigmaaldrich.com

An article focusing on the advanced reaction mechanisms and chemical transformations of this compound.

Advanced Reaction Mechanisms and Chemical Transformations

The solvent environment plays a critical role in directing the reaction pathways of isothiocyanates, including pentafluorophenyl isothiocyanate, particularly in cyclization reactions. The polarity and protic or aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and product distribution.

In the context of palladium-catalyzed oxidative cyclizations of substrates containing alcohol nucleophiles, the choice of solvent is crucial. While many such reactions employ polar aprotic solvents like DMSO, oxidative cyclizations can also be effective in nonpolar solvents using O₂ as the terminal oxidant. nih.gov For instance, the cyclization of certain olefin-containing alcohols is effectively catalyzed by electron-deficient palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) in a nonpolar solvent, leading to the formation of dihydrofurans. nih.gov The solvent can impact the mode of reactivity, determining whether cyclization or simple alcohol oxidation occurs. nih.gov Protic solvents, such as alcohols, can participate in the reaction mechanism, potentially by stabilizing charged intermediates or by acting as a proton source or sink, which can be essential for certain cyclization steps. The ability of protic solvents to form hydrogen bonds can influence the conformation of reactants and intermediates, guiding the stereochemical outcome of the cyclization.

Derivatives of this compound, such as the corresponding thioureas formed by reaction with amines, are susceptible to degradation through hydrolytic and oxidative pathways.

Hydrolytic Degradation: The stability of isothiocyanate derivatives in aqueous environments is a significant consideration. The hydrolysis of related compounds, such as thioesters, has been shown to be heavily influenced by the nature of the leaving group. mdpi.com For thiourea (B124793) derivatives of this compound, hydrolysis can lead to the corresponding amine and carbonyl sulfide (B99878), which is then often hydrolyzed further. The rate of hydrolysis is dependent on pH, with both acidic and basic conditions potentially accelerating the degradation. The highly electron-withdrawing nature of the pentafluorophenyl group would make the thiocarbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Oxidative Degradation: Thioureas are readily oxidized by a variety of agents, leading to a range of products. researchgate.net The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. researchgate.net For example, oxidation with hydrogen peroxide can convert thiourea into thiourea dioxide. wikipedia.org In neutral media, oxidation with reagents like potassium monopersulfate can lead to rapid desulfurization to form the corresponding ureas. researchgate.net However, under acidic conditions, the formation of disulfide derivatives may be favored. researchgate.net The presence of the electron-withdrawing pentafluorophenyl group can influence the susceptibility of the sulfur atom to oxidation. Theoretical studies on the oxidation of thiourea by hydrogen peroxide indicate a complex mechanism. nih.gov The degradation of isothiocyanates themselves can also occur under heating in aqueous solutions, with the primary product often being the corresponding amine. chemrxiv.org

Degradation ProcessReagents/ConditionsTypical Products
Hydrolysis Water, varying pHAmine, Carbonyl Sulfide
Oxidation Hydrogen PeroxideThiourea Dioxide, Urea
Oxidation Potassium Monopersulfate (neutral)Urea
Oxidation Oxidants (acidic)Thiourea Disulfide

This compound is a valuable precursor for the synthesis of N-trifluoromethyl (N-CF₃) amides, a motif of growing importance in medicinal and materials science. nih.gov A key strategy involves the conversion of the isothiocyanate functionality into the N-CF₃ amide group through a sequence of desulfurative fluorination and acylation.

This transformation can be achieved by first reacting the isothiocyanate with a suitable fluorinating agent. One reported method utilizes AgF in conjunction with bis(trichloromethyl)carbonate (BTC) to convert isothiocyanates into N-CF₃ carbamoyl (B1232498) fluorides. nih.gov In this process, the silver ion (Ag⁺) is thought to stabilize the N-CF₃ anion intermediate, preventing its decomposition via defluorination. nih.gov The resulting N-CF₃ carbamoyl fluoride (B91410) is a stable, versatile building block. nih.govnih.gov This intermediate can then be readily diversified by reacting it with various nucleophiles, such as Grignard reagents or organolithium compounds (acylation), to furnish a wide array of N-CF₃ amides. nih.gov This method demonstrates high functional group tolerance. nih.gov More recently, photocatalytic methods have been developed for the direct trifluoromethylamidation of various substrates using N-CF₃ imidoyl ester-based reagents, which can also be synthesized from isothiocyanate precursors. nih.gov

The isothiocyanate group (–N=C=S) of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocyclic compounds. wikipedia.org It can react with various 1,3-dipoles, including azides and nitrile oxides.

Reaction with Azides: The reaction of isothiocyanates with organic azides can lead to different products depending on the specific reactants and conditions. For example, alkyl azides react with aryl isothiocyanates to yield products such as 1,2,4-dithiazolidines and 1,2,4-thiadiazoles. researchgate.netrsc.org The cycloaddition of the azide (B81097) ion itself to isothiocyanates has been used to prepare tetrazoline-5-thiones. scite.ai The reaction of sulfonyl isothiocyanates with alkyl azides at room temperature produces 1,2,3,4-thiatriazolines. acs.org The high electrophilicity of the pentafluorophenyl group in this compound is expected to enhance its reactivity as a dipolarophile in these cycloadditions.

Reaction with Nitrile Oxides: Isothiocyanates also undergo 1,3-dipolar cycloadditions with nitrile oxides, which are typically generated in situ. d-nb.inforesearchgate.net This reaction provides a pathway to oxathiazole-type heterocycles. For instance, the reaction between a nitrile oxide and a thiourea compound (a derivative of an isothiocyanate) generates an unstable 1,4,2-oxathiazoline intermediate, which can then rearrange. d-nb.inforesearchgate.net The carbon-sulfur double bond of the isothiocyanate acts as the dipolarophile, reacting with the nitrile oxide to form a five-membered ring. researchgate.net The electron-withdrawing nature of the pentafluorophenyl group would activate the C=S bond towards cycloaddition.

1,3-DipoleDipolarophileProduct Type
Alkyl AzideAryl Isothiocyanate1,2,4-Dithiazolidines, 1,2,4-Thiadiazoles researchgate.netrsc.org
Azide IonIsothiocyanateTetrazoline-5-thiones scite.ai
Nitrile OxideIsothiocyanateOxathiazoles researchgate.net

Applications in Analytical Chemistry and Chemical Biology

Protein and Peptide Labeling

The isothiocyanate group is a cornerstone of protein chemistry, enabling the covalent labeling of proteins and peptides for a multitude of applications.

The isothiocyanate moiety (-N=C=S) of PFPITC reacts efficiently and selectively with nucleophilic primary amine groups under mild alkaline conditions (pH 8-9). This includes the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine (B10760008) side chains. The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon atom of the isothiocyanate, forming a stable thiourea (B124793) linkage. This covalent bond is robust and can withstand subsequent analytical procedures. This reactivity is analogous to that of other well-known isothiocyanate labeling reagents, such as fluorescein (B123965) isothiocyanate (FITC) and phenyl isothiocyanate (Edman's reagent).

Chemical modification of proteins is a powerful tool to investigate their structure-function relationships. By labeling specific amino acid residues, researchers can probe their involvement in protein-protein interactions, conformational changes, and enzymatic activity.

While direct studies employing PFPITC to investigate actin polymerization are not prominent in the literature, the principle can be illustrated by work done with analogous labeling reagents like fluorescein isothiocyanate (FITC). Actin is a globular protein that polymerizes to form filaments, a process central to cell motility, structure, and division. thermofisher.com Studies on skeletal muscle actin modified at the lysine-61 residue with FITC have shown that this chemical modification inhibits, but does not completely block, the polymerization of actin induced by salts like KCl and MgCl2. nih.gov The critical concentration required for polymerization was found to be significantly higher for the FITC-labeled actin. nih.gov These findings suggest that the region around the lysine-61 residue plays a significant role in the actin-actin contacts necessary for filament formation. nih.gov

By analogy, PFPITC could be used in a similar manner. Labeling specific lysine residues or the N-terminus of actin or actin-binding proteins with the pentafluorophenyl group would introduce a bulky, hydrophobic modification. Studying the effect of this modification on the kinetics of actin polymerization, filament stability, or interaction with motor proteins like myosin could provide valuable insights into the functional roles of the modified sites.

PFPITC itself is not a fluorescent molecule. However, its isothiocyanate group makes it an excellent tool for fluorescence labeling strategies, typically acting as a covalent linker. In this approach, a fluorescent probe is designed that incorporates an isothiocyanate group for attachment to biomolecules.

A relevant example is the synthesis of two-photon fluorescent probes based on a pyrimidine (B1678525) 2-isothiocyanate core. nih.gov In this design, the isothiocyanate group is part of a larger molecule that possesses inherent fluorescent properties. This probe can then be effectively conjugated to amino groups on biomolecules, such as proteins or amine-containing drugs, rendering them fluorescent. nih.gov

PFPITC can be utilized in two primary ways for fluorescence labeling:

As part of a larger fluorescent probe: PFPITC can be chemically modified to include a fluorophore, creating a bifunctional reagent that has both a reactive handle for protein conjugation and a fluorescent reporter group.

As a linker in a two-step labeling strategy: A protein can first be labeled with PFPITC. The pentafluorophenyl group can then potentially be used in a second reaction, for example, via nucleophilic aromatic substitution, to attach a fluorescent molecule that contains a suitable nucleophile. This allows for more complex labeling schemes where the linker properties can be tuned.

This strategy of using a reactive group like isothiocyanate to attach a fluorescent dye is fundamental in bioimaging and analytical biochemistry. nih.gov

Chemosensor Development

The creation of synthetic receptors for the selective detection of ions is a major goal in supramolecular chemistry. PFPITC provides a straightforward entry into the synthesis of chemosensors, particularly for anions.

The key to this application is the conversion of the isothiocyanate group into a thiourea group. By reacting PFPITC with a molecule containing both an amine and a chromophore or fluorophore (a signaling unit), a new molecule is created that acts as a chemosensor. The N-H protons of the resulting thiourea moiety are sufficiently acidic to form hydrogen bonds with anions. nih.govnih.govnih.gov

This binding event can be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. nih.gov For example, a sensor with a p-nitrophenyl group as the signaling unit can produce a distinct color change upon binding to anions like fluoride (B91410) or acetate. nih.gov The interaction with the anion can alter the electronic properties of the signaling unit, leading to a shift in its light absorption spectrum.

The synthesis of these sensors is often a straightforward, one-step procedure. nih.govnih.gov The general scheme involves reacting an isothiocyanate with an appropriate amine. For instance, reacting 4-nitrophenyl isothiocyanate with 2,6-diaminopyridine (B39239) produces a thiourea-based receptor capable of binding and signaling various anions. nih.gov

By using PFPITC as the starting material, a new class of anion sensors can be developed. The highly electron-withdrawing nature of the pentafluorophenyl ring would increase the acidity of the thiourea protons, potentially leading to stronger anion binding and enhanced sensitivity compared to non-fluorinated analogues.

Table 2: Components of a Thiourea-Based Anion Chemosensor Synthesized from an Isothiocyanate

ComponentFunctionExample Precursor for PFPITC-based Sensor
Binding Site Forms hydrogen bonds with the target anion.Thiourea group (formed from PFPITC reaction)
Signaling Unit Provides a detectable optical response (color/fluorescence change).Aniline derivatives containing a chromophore (e.g., nitroaniline) or fluorophore (e.g., aminonaphthalene)
Modulating Group Influences the acidity and binding affinity of the sensor.Pentafluorophenyl group (from PFPITC)

Fluorescence-Based Sensing Chips

Following a comprehensive review of scientific literature and chemical databases, there is no significant or well-documented application of Pentafluorophenyl isothiocyanate in the design or function of fluorescence-based sensing chips. The primary role of this compound in analytical chemistry is as a derivatizing agent in Edman degradation for the N-terminal sequencing of peptides and proteins. This process relies on the reactivity of the isothiocyanate group with the terminal amine of a peptide and the subsequent cleavage and identification of the derivatized amino acid, typically by chromatography and mass spectrometry, rather than by fluorescence detection on a chip-based platform.

While other isocyanates, such as fluorescein isothiocyanate (FITC), are widely used to label proteins with a fluorescent tag for analysis in various formats, including microarrays which can be considered a type of sensing chip, this compound itself is not employed for this purpose. The pentafluorophenyl group does not possess intrinsic fluorescence properties that are suitable for such sensing applications. Its utility lies in its high reactivity as a leaving group, which facilitates the covalent attachment of the molecule to primary and secondary amines.

Research into the surface modification of materials like silicon nitride for biosensors often involves aminosilanization followed by activation with agents like glutaraldehyde (B144438) to immobilize proteins. sinica.edu.twresearchgate.net Protein microarrays, a related technology, utilize various methods to detect protein interactions, often involving fluorescently labeled antibodies or ligands to generate a signal. nih.govmdpi.comnews-medical.net However, in these contexts, this compound is not mentioned as a key reagent for creating the fluorescent signal or for the surface chemistry of the chip itself.

Therefore, based on available scientific information, the application of this compound in fluorescence-based sensing chips is not an established use for this compound.

Role in Organic Synthesis and Materials Science

Synthesis of Thiourea-based Compounds

The primary application of pentafluorophenyl isothiocyanate in organic synthesis is as a precursor for the preparation of N,N'-disubstituted thioureas. The isothiocyanate group is highly electrophilic at its central carbon atom, making it susceptible to nucleophilic attack by primary and secondary amines.

The general reaction involves the addition of an amine to the carbon-sulfur double bond of the isothiocyanate. This reaction is typically efficient and proceeds under mild conditions, often at room temperature, to yield the corresponding thiourea (B124793) derivative. The use of this compound allows for the direct incorporation of the pentafluorophenyl moiety into the target molecule. This is a key step in synthesizing molecules where the specific electronic and steric properties of the perfluorinated ring are desired. nih.govrsc.org The resulting pentafluorophenyl-substituted thioureas are valuable intermediates for pharmaceuticals and are crucial components in the fields of supramolecular and materials chemistry. nih.gov

The general mechanism for the synthesis is as follows:

Step 1: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon atom of the isothiocyanate group.

Step 2: This attack forms a zwitterionic intermediate.

Step 3: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, resulting in the stable thiourea product.

This straightforward and high-yielding reaction makes this compound a fundamental building block for a wide range of complex thiourea-containing structures. rsc.org

Reagent in Supramolecular Chemistry

The unique electronic properties of the pentafluorophenyl group make its thiourea derivatives excellent candidates for use in supramolecular chemistry, where non-covalent interactions are used to construct large, well-organized molecular assemblies.

Synthesis of Anion Transporters

Synthetic anion transporters are molecules designed to carry anions across lipid bilayer membranes, mimicking the function of natural transport proteins. researchgate.net This field is of significant interest for potential therapeutic applications, including treatments for channelopathies like cystic fibrosis, which arise from faulty anion channels. rsc.orgnih.gov

Thiourea-based compounds are particularly effective as anion transporters due to the ability of the two N-H protons to act as hydrogen-bond donors, binding anions within a "binding pocket." The efficiency of this binding is greatly enhanced by the presence of electron-withdrawing groups on the thiourea structure. When this compound is used to create the thiourea, the resulting pentafluorophenyl group acts as a powerful electron-withdrawing substituent. This effect increases the acidity of the N-H protons, making them stronger hydrogen-bond donors and significantly enhancing the affinity of the molecule for anions like chloride (Cl⁻). Furthermore, the lipophilic nature of the fluorinated ring helps the entire molecule to embed within and traverse the lipid membrane.

Halogen Bonding Interactions in Supramolecular Assemblies

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a nucleophilic region on another molecule. The strength of this interaction is enhanced when the halogen atom is bonded to an electron-withdrawing group.

The pentafluorophenyl group in derivatives of this compound is an ideal component for inducing halogen bonding. The five highly electronegative fluorine atoms pull electron density away from the aromatic ring. This electronic influence can create a region of positive electrostatic potential, known as a σ-hole, on the halogen atoms, making them effective halogen-bond donors. These directional and specific halogen bonding interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of predictable and stable supramolecular structures such as co-crystals and liquid crystals.

Polymer Chemistry Applications

The reactivity of the isothiocyanate group is leveraged in polymer chemistry to create functional materials with tailored properties. This is often achieved by incorporating the pentafluorophenylthiourea moiety into a polymer structure after the main polymer chain has been formed.

Synthesis of Functional Polymers via Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of the corresponding functional monomer. In this approach, a well-defined precursor polymer is first synthesized and then treated with a reagent to introduce the desired functional groups.

This compound is an ideal reagent for the post-polymerization modification of polymers containing pendant primary or secondary amine groups. The reaction of the amine-functionalized polymer with this compound efficiently converts the amine side chains into pentafluorophenylthiourea groups. This method allows for the properties of the pentafluorophenylthiourea—such as its anion-binding capability or its potential for halogen bonding—to be imparted to a pre-existing polymer scaffold. For instance, a hydrophilic polymer could be modified in this way to create an amphiphilic material capable of self-assembly into micelles or other nanostructures in aqueous environments.

Modification Strategy Reactants Product Key Advantage
Post-Polymerization ModificationPolymer with amine side-chains + this compoundPolymer with pentafluorophenylthiourea side-chainsAllows for precise control over the introduction of functional groups onto a pre-made polymer backbone.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with controlled molecular weights, low polydispersity (i.e., uniform chain lengths), and complex architectures (e.g., block copolymers). While this compound is not directly used as a monomer in RAFT, it plays a crucial role in the functionalization of polymers prepared by this method.

The RAFT process is first used to create a well-defined polymer with reactive handles, such as protected amine groups. After polymerization and deprotection, these amine-functional polymers are then subjected to a post-polymerization modification step using this compound. This two-step approach combines the precision of RAFT polymerization with the efficient chemistry of the isothiocyanate group. This allows for the creation of advanced materials where the exact placement and number of pentafluorophenylthiourea functional groups are carefully controlled, which is critical for applications in drug delivery, nanotechnology, and sensor development.

The related monomer, pentafluorophenyl methacrylate (B99206) (PFMA), is extensively used in RAFT polymerization to produce reactive polymer platforms that are subsequently modified with amines, demonstrating the value of the pentafluorophenyl group in this area of polymer science. The use of this compound provides a complementary route to attach the functional thiourea moiety to amine-bearing polymers synthesized via RAFT.

Technique Description Role of this compound
RAFT Polymerization A controlled polymerization method to produce polymers with defined architecture and low polydispersity.Used as a modifying agent in a subsequent step to functionalize well-defined, amine-containing polymers created via RAFT.

Integration into Light-Responsive Materials

The development of "smart" materials that respond to external stimuli like light is a burgeoning field of research. researchoutreach.org Light-responsive materials are particularly attractive for applications such as on-demand drug delivery and microfluidics, as light can be controlled with high spatial and temporal precision. nih.govnih.gov While this compound itself is not photochromic, the pentafluorophenyl moiety is instrumental in the synthesis of light-responsive polymers.

The primary strategy involves using polymers containing activated pentafluorophenyl (PFP) ester groups as a versatile platform. These precursor polymers, such as poly(pentafluorophenyl acrylate) (PPFPA) or poly(pentafluorophenyl methacrylate) (PPFMA), are synthesized first. rsc.orgnih.gov The PFP esters are highly reactive towards nucleophiles like primary amines. This allows for a straightforward post-polymerization modification, where various amine-functionalized, light-sensitive molecules (photochromes) can be covalently attached to the polymer backbone. rsc.org

Donor-acceptor Stenhouse adducts (DASAs), a class of photoswitches that respond to visible light, are one example of molecules that can be integrated into polymeric structures to create light-responsive systems. rsc.org The integration of such light-responsive units can be challenging due to the incompatibility of the molecules with polymerization conditions. rsc.org However, the use of a reactive PFP-containing polymer platform circumvents this issue by allowing for their attachment under mild conditions after the polymer has been formed. rsc.orgrsc.org This methodology enables the creation of materials that can change their properties, such as polarity or conformation, upon light irradiation, which is a key principle in designing light-responsive drug delivery systems and actuators. researchoutreach.orgrsc.org

Preparation of Advanced Materials for Biomedical Applications

The pentafluorophenyl group is a key component in the creation of advanced materials for biomedical applications, including drug delivery and tissue engineering. mdpi.com The strategy often relies on the use of polymers featuring pendant pentafluorophenyl ester groups, which act as reactive sites for the covalent immobilization of biomolecules or therapeutic agents. rsc.orgnih.gov

Researchers have synthesized biocompatible and functionalizable polymersomes using activated ester chemistry based on pentafluorophenyl methacrylate. nih.gov These polymers can be readily modified through aminolysis by adding primary amines, allowing for the introduction of desired functionalities. nih.gov For instance, this method has been used to create vesicles from N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA)-analog polymers, which are known for their biocompatibility. nih.gov These nanosized drug-delivery vehicles demonstrate low cytotoxicity and high encapsulation efficiencies for cargo like siRNA. nih.gov

Similarly, poly(pentafluorophenyl acrylate) (PPFPA) has been employed as a versatile homopolymer platform to construct pH-responsive micelles for delivering anti-cancer drugs. rsc.org Through sequential post-polymerization modification, both hydrophilic and pH-sensitive moieties can be introduced onto a single polymer chain, leading to self-assembled nanocarriers that can release their payload in the acidic tumor microenvironment. rsc.org The high reactivity and stability of the PFP ester group are crucial, allowing for controlled and efficient functionalization to tailor the material's properties for specific biomedical tasks, such as enhancing cell interaction or controlling drug release profiles. nih.govmdpi.com

Solid-Phase Organic Synthesis (SPOS)

Pentafluorophenyl esters of N-protected amino acids are highly effective reagents in solid-phase organic synthesis (SPOS), particularly in Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov The electron-withdrawing pentafluorophenyl group makes the ester highly activated and susceptible to nucleophilic attack by the free N-terminal amine of a growing peptide chain attached to a solid support. nih.goved.ac.uk

This application was notably demonstrated by Atherton and Sheppard, who successfully used preformed Fmoc-amino acid pentafluorophenyl esters for the synthesis of a complex decapeptide sequence. nih.govrsc.org Their work showed that these reagents lead to rapid acylation reactions, especially when used in polar solvents like dimethylformamide (DMF). ed.ac.uk The use of these stable, crystalline activated esters provides significant advantages over in-situ activation methods, as it avoids exposing the sensitive peptide chain to potentially harmful activating reagents and reduces the risk of side reactions. nih.gov

The efficiency of the coupling reaction can be further enhanced by the addition of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The combination of Fmoc-amino acid pentafluorophenyl esters with a polar resin support and a suitable catalyst has proven to be a robust and reliable method for SPPS. rsc.org This approach simplifies the synthesis protocol, is amenable to automation, and yields crude peptides of high purity. nih.gov While the isothiocyanate functional group itself is used for other purposes like protein labeling and sequencing, the pentafluorophenyl ester derivatives are central to this specific application in solid-phase synthesis. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Simulations of Reaction Pathways

Detailed molecular modeling and simulations of the reaction pathways of pentafluorophenyl isothiocyanate are not extensively documented in publicly available research. While its application in procedures like the Edman degradation is well-established, suggesting a facile reaction with N-terminal amino acids, specific computational studies detailing the step-by-step mechanism, transition states, and energy profiles for these reactions are sparse. Such studies would be invaluable for optimizing reaction conditions and understanding the kinetics of adduct formation.

DFT Calculations for Reactivity and Selectivity

Understanding the Influence of the Pentafluorophenyl Group on Electrophilicity

The high electrophilicity of the isothiocyanate carbon in this compound is a direct consequence of the potent electron-withdrawing nature of the pentafluorophenyl group. Computational studies on molecules containing the pentafluorophenyl moiety have provided a clear picture of its electronic effects.

The five fluorine atoms on the aromatic ring inductively withdraw electron density from the ring and, consequently, from the attached isothiocyanate group. This electron withdrawal is significant and leads to a considerable increase in the positive electrostatic potential (ESP) on the isothiocyanate carbon, making it a prime target for nucleophilic attack. acs.org This phenomenon is sometimes referred to as the creation of a "π-hole," a region of positive electrostatic potential on the surface of the aromatic ring. acs.org

The table below summarizes the calculated electrostatic potential values for the aromatic rings in Pt(II) complexes, illustrating the electron-deficient nature of the pentafluorophenyl group compared to the phenyl group.

Compound FragmentElectrostatic Potential (ESP) Range (kJ mol⁻¹)
Pentafluorophenyl groups of [PtCl₂1a]+137 to +141
Phenyl groups of [PtCl₂1b]-20 to -15
Pentafluorophenyl groups of [PtCl₂2a]+126 to +129
Phenyl groups of [PtCl₂2b]-27 to -31

Data sourced from a computational study on Pt(II) complexes. acs.org

This pronounced electrophilicity is the primary reason for the enhanced reactivity of this compound in reactions such as the Edman degradation, where it readily reacts with the N-terminal amino group of peptides. nih.gov The facilitated cyclization to form pentafluorophenylthiohydantoins (PFPTHs) is a direct consequence of the electronic influence of the pentafluorophenyl substituent. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides, is a cornerstone of biomedical research and diagnostics. mdpi.com PFPITC's isothiocyanate group readily reacts with primary amines on biomolecules, forming stable thiourea (B124793) linkages. While effective, current research is focused on developing more sophisticated bioconjugation strategies.

Future efforts will likely concentrate on enhancing the selectivity and efficiency of PFPITC-mediated labeling. This includes the development of methodologies for site-specific conjugation to proteins, which is crucial for preserving their biological activity. rsc.org One promising approach involves the use of enzymes to guide the conjugation to a specific amino acid residue. Furthermore, researchers are exploring the use of PFPITC in "click chemistry" reactions, which offer rapid and high-yielding conjugations under mild conditions. mdpi.com The labeling of peptides and proteins with fluorophores is another area of active investigation, with the aim of creating new tools for bioimaging and diagnostics. nih.gov

Exploration in Targeted Drug Delivery Systems

The targeted delivery of therapeutic agents to specific cells or tissues is a major goal in medicine, aiming to enhance efficacy while minimizing side effects. The properties of PFPITC make it an attractive candidate for the development of advanced drug delivery systems.

A key strategy involves the surface modification of nanoparticles with PFPITC or its derivatives. science.govmdpi.com This modification can improve the nanoparticles' stability, biocompatibility, and ability to carry drugs. For instance, modifying nanoparticles with PFPITC can alter their surface charge, which has been shown to enhance their accumulation in the brain, a critical factor for treating neurological diseases like glioblastoma multiforme. nih.gov Research has demonstrated that surface modification of nanoparticles can significantly improve drug delivery to the brain and enhance survival in animal models. nih.gov The physicochemical characteristics of these modified nanoparticles, such as size and zeta potential, are crucial for their in vivo performance. nih.gov

Future research will focus on creating "smart" drug delivery systems that can release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes. This could be achieved by incorporating PFPITC into biodegradable polymers that encapsulate drugs. The pentafluorophenyl group can also be exploited for further functionalization, allowing for the attachment of targeting ligands that guide the drug delivery vehicle to its intended destination.

Integration into Advanced Sensing Platforms

The development of sensitive and selective biosensors is essential for early disease diagnosis, environmental monitoring, and food safety. nih.gov PFPITC's reactivity and the unique spectroscopic properties of its derivatives make it a valuable component in the design of advanced sensing platforms.

One area of exploration is the use of PFPITC in the development of electrochemical biosensors. mdpi.com These sensors can be created by modifying electrode surfaces with PFPITC-labeled probes, such as peptides or antibodies, that can specifically bind to target analytes. The interaction between the probe and the analyte can then be detected as a change in the electrical signal.

Another promising direction is the integration of PFPITC into fluorescent sensing systems. The pentafluorophenyl group can influence the fluorescence properties of a molecule, and this can be harnessed to create sensors that "turn on" or "turn off" their fluorescence in the presence of a specific target. For example, a sensor for ammonia (B1221849) has been developed using a blend of poly(3-hexylthiophene) and tris(pentafluorophenyl)borane, where the interaction with ammonia leads to a measurable change in current. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. unibo.it The synthesis of isothiocyanates, including PFPITC, has traditionally relied on hazardous reagents like thiophosgene (B130339). rsc.orgmdpi.comnih.gov

Modern research is actively seeking greener alternatives. One of the most promising approaches involves the use of elemental sulfur as the sulfur source. rsc.orgmdpi.comnih.gov This method avoids the use of highly toxic reagents and can be performed under milder reaction conditions. mdpi.com Catalytic methods, such as amine-catalyzed sulfurization of isocyanides, are also being developed to improve efficiency and reduce waste. rsc.org These reactions have been optimized for use in more benign solvents and have achieved high yields with low environmental impact factors. rsc.org

Other green chemistry strategies being explored include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of water as a solvent. rsc.orgnih.gov The development of one-pot synthesis procedures from readily available starting materials like primary amines is another key area of focus, aiming to simplify processes and minimize purification steps. rsc.orgrsc.org

Q & A

Q. What are the key safety considerations when handling PFPITC in laboratory settings?

PFPITC is classified as a potential carcinogen by multiple agencies (e.g., IARC, ACGIH, NTP) when present at ≥0.1% concentration. Researchers must:

  • Use tightly sealed goggles and chemically resistant gloves (e.g., nitrile or neoprene) to prevent ocular/skin exposure .
  • Work in well-ventilated fume hoods to mitigate inhalation risks.
  • Follow institutional protocols for carcinogen handling, including waste disposal in compliance with OSHA and EPA guidelines .

Q. How does PFPITC’s physicochemical profile influence its experimental applications?

Key properties include:

  • Molecular weight : 225.14 g/mol; Density : 1.594 g/mL at 20°C .
  • Boiling point : 109–110°C at 35 mmHg, making it suitable for reactions requiring controlled evaporation .
  • Solubility : Miscible with organic solvents (e.g., acetonitrile, DMF) but insoluble in aqueous buffers, necessitating phase separation in extraction protocols .

Q. What is the role of PFPITC in the N-alkyl Edman method for hemoglobin adduct analysis?

PFPITC derivatizes N-terminal valine residues in hemoglobin to form pentafluorophenylthiohydantoin (PFPTH) derivatives. Steps include:

  • React globin with PFPITC in a mildly basic medium.
  • Extract PFPTH derivatives using solid-phase extraction (SPE).
  • Analyze via GC-MS/MS for quantifying adducts (e.g., acrylamide exposure biomarkers) .

Advanced Research Questions

Q. How do derivatization reagents like PFPITC compare in sensitivity and selectivity for LC/MS vs. GC/MS workflows?

Reagent Sensitivity (LC/MS) Sensitivity (GC/MS) Key Advantage
PFPITCModerateHighThermal stability for GC
FITCHighLowFluorescence detection in LC
  • PFPITC is preferred in GC/MS due to volatility, while FITC enhances LC/MS sensitivity by 3 orders of magnitude .

Q. What methodological adjustments resolve contradictions in PFPITC-derived adduct quantification across studies?

Discrepancies arise from:

  • Internal standards : Use isotopically labeled analogs (e.g., d4-ethylene oxide) to correct for extraction efficiency .
  • Derivatization pH : Optimize to pH 8–9 to minimize side reactions with lysine residues .
  • Matrix effects : Pre-treat blood samples with SPE to remove interfering lipids/proteins .

Q. How can PFPITC-based workflows be adapted for high-throughput adductomics in epidemiological studies?

  • Automation : Integrate SPE and derivatization steps using robotic liquid handlers .
  • Miniaturization : Scale reaction volumes to 50 µL to reduce reagent costs .
  • Multi-adduct panels : Couple PFPITC with other isothiocyanates (e.g., DNITC) for parallel analysis of diverse adducts .

Methodological Challenges and Solutions

Q. Why does PFPITC underperform in LC/MS compared to FITC, and how can this be mitigated?

  • Issue : PFPITC’s hydrophobicity reduces ionization efficiency in LC/MS .
  • Solution : Use post-derivatization SPE cleanup to remove excess reagent or switch to FITC for hydrophilic adducts .

Q. What validation criteria ensure reproducibility in PFPITC-mediated adduct quantification?

  • Linearity : R² ≥0.99 across 3 orders of magnitude.
  • Precision : Intra-day CV <10% for replicate samples.
  • Recovery : ≥80% using stable isotope-labeled internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.